Clotrimazole-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

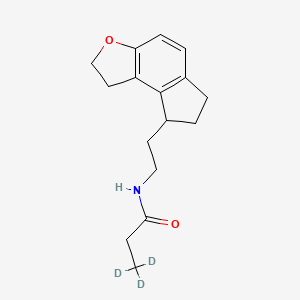

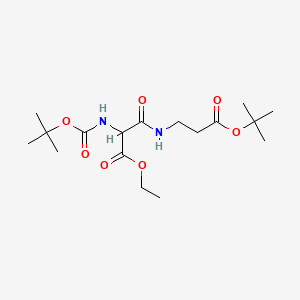

Clotrimazole-d5 is a deuterium-labeled version of clotrimazole, an imidazole derivative known for its antifungal properties. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clotrimazole without altering its biological activity .

Scientific Research Applications

Clotrimazole-d5 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clotrimazole in biological systems.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of clotrimazole in the body.

Drug Development: Utilized as an internal standard in mass spectrometry for the quantification of clotrimazole in pharmaceutical formulations.

Biological Studies: Employed in research on antifungal mechanisms and the inhibition of cytochrome P450 enzymes.

Industrial Applications: Used in the development of antifungal coatings and treatments for various materials.

Mechanism of Action

Target of Action

Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

This compound interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .

Pharmacokinetics

It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .

Action Environment

It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of this compound

Safety and Hazards

Future Directions

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

Biochemical Analysis

Biochemical Properties

Clotrimazole-d5, like Clotrimazole, is active against a variety of fungi, including Candida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae, Cryptococcus neoformans, Trichophyton mentagrophytes, and Microsporum canis . It displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1), and decreases proliferation of HaCaT keratinocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acidic or electrophilic species present in biological target molecules via its nonsubstituted nitrogen . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Clotrimazole, the parent compound, is a well-tolerated product with few side effects .

Dosage Effects in Animal Models

Topical application of Clotrimazole (1%) reduces oxazolone-induced ear swelling in an oxazolone-sensitized mouse model of delayed-type hypersensitivity .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Clotrimazole, which targets the biosynthesis of ergosterol .

Transport and Distribution

Clotrimazole is known to interact with certain Gram-positive bacteria .

Subcellular Localization

Clotrimazole is known to mediate electron transfer reactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clotrimazole-d5 involves the deuteration of clotrimazole. This process typically starts with the preparation of deuterated benzyl chloride, which is then reacted with imidazole under specific conditions to form this compound. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Deuterated Benzyl Chloride Preparation: Benzyl chloride is treated with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium.

Formation of this compound: The deuterated benzyl chloride is then reacted with imidazole in a solvent like deuterated chloroform, under reflux conditions, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Clotrimazole-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in this compound is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Sodium hydroxide, ammonia; reactions often carried out in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole compounds with various functional groups.

Comparison with Similar Compounds

Clotrimazole-d5 can be compared with other deuterium-labeled antifungal agents and imidazole derivatives:

Ketoconazole-d5: Another deuterium-labeled antifungal, similar in structure but with different pharmacokinetic properties.

Miconazole-d5: Shares the imidazole ring but differs in its side chain structure and spectrum of antifungal activity.

Fluconazole-d5: A triazole derivative with a broader spectrum of activity and different metabolic pathways.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies without altering the compound’s biological activity. This makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)